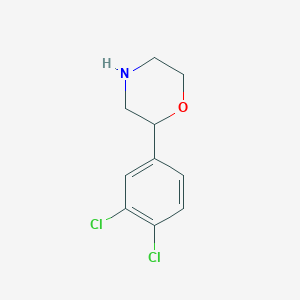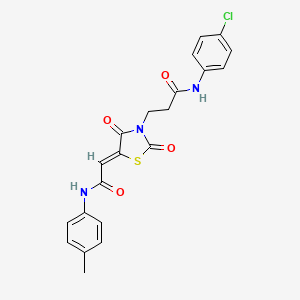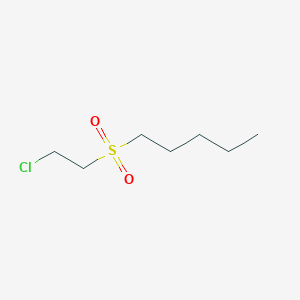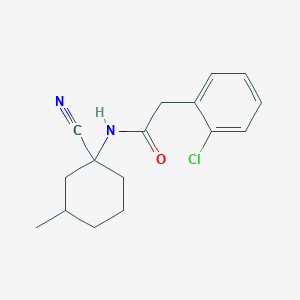![molecular formula C12H21FN2O2 B2375027 tert-Butyl 1-(aminomethyl)-5-fluoro-3-azabicyclo[3.1.1]heptane-3-carboxylate CAS No. 2402831-08-5](/img/structure/B2375027.png)
tert-Butyl 1-(aminomethyl)-5-fluoro-3-azabicyclo[3.1.1]heptane-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “tert-Butyl 1-(aminomethyl)-5-fluoro-3-azabicyclo[3.1.1]heptane-3-carboxylate” belongs to a class of organic compounds known as azabicyclo[3.1.1]heptanes . These are organic compounds containing a bicyclic structure that is made up of a three-member ring and a seven-member ring, one of which has a nitrogen atom .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, there are general approaches to synthesize 3-azabicyclo[3.1.1]heptanes. One approach involves the reduction of spirocyclic oxetanyl nitriles . Another method involves a thermal intramolecular [2+2] cycloaddition approach using Morita–Baylis–Hillman adduct-derived 1,3-dienes .
Molecular Structure Analysis
The molecular structure of azabicyclo[3.1.1]heptanes is characterized by a three-member ring and a seven-member ring, one of which has a nitrogen atom . The specific structure of “this compound” could not be found .
Chemical Reactions Analysis
The chemical reactions involving azabicyclo[3.1.1]heptanes are diverse. For instance, a general approach to 3-azabicyclo[3.1.1]heptanes involves the reduction of spirocyclic oxetanyl nitriles . Another approach involves a thermal intramolecular [2+2] cycloaddition .
Applications De Recherche Scientifique
Synthesis and Chemical Analysis
Scalable Synthesis
An efficient and scalable synthesis method has been developed for enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, a related compound. Significant improvements were made in this method using an innovative approach starting from commercially available chiral lactone, with a focus on avoiding tedious purification (Maton et al., 2010).
Molecular Structure Analysis
The molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a compound with similarities to the subject chemical, was synthesized and analyzed. The structure was determined via single crystal X-ray diffraction analysis, highlighting the use of these compounds in advanced chemical analysis (Moriguchi et al., 2014).
Medicinal Chemistry Applications
Peptidomimetic Synthesis
The synthesis of a glutamic acid analogue using 7-azabicyclo[2.2.1]heptane, which is structurally related to the subject compound, demonstrates the application of these types of chemicals in developing peptidomimetics for medicinal chemistry (Hart & Rapoport, 1999).
Antibacterial Agents
Research has shown that derivatives of 1-tert-butyl-6-fluoroquinolone-3-carboxylic acids, closely related to the query compound, have been synthesized and tested for antibacterial activities. This indicates potential applications in developing new antibacterial agents (Bouzard et al., 1989).
Chemical Synthesis and Development
Chirospecific Synthesis
The chirospecific preparation of 1-carboxy-7-azabicycloheptane amino acids, structurally related to the query compound, highlights its use in generating peptidomimetics as conformational probes. This method allows for multigram preparation of these amino acid analogues (Campbell & Rapoport, 1996).
Development of Novel Compounds
The synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate demonstrates the potential of such compounds in developing novel compounds that access chemical space complementary to piperidine ring systems (Meyers et al., 2009).
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl 1-(aminomethyl)-5-fluoro-3-azabicyclo[3.1.1]heptane-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21FN2O2/c1-10(2,3)17-9(16)15-7-11(6-14)4-12(13,5-11)8-15/h4-8,14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCJVXPVPJIHSJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC(C2)(C1)F)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B2374945.png)






![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2374959.png)
![(5-{[(4-chlorophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)acetic acid](/img/structure/B2374961.png)
![[1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/no-structure.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(3,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2374966.png)

